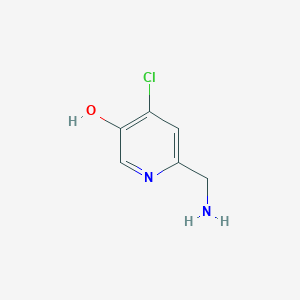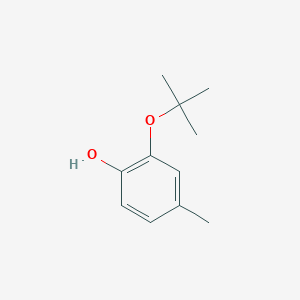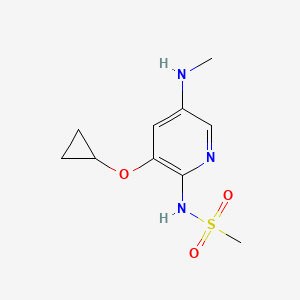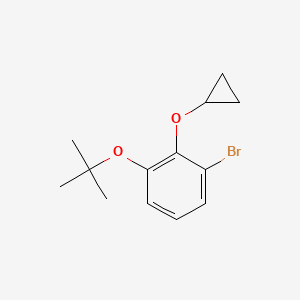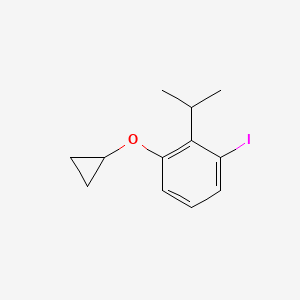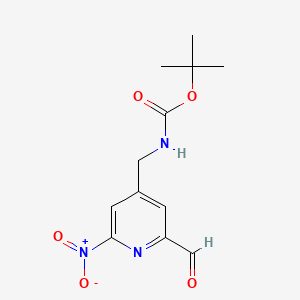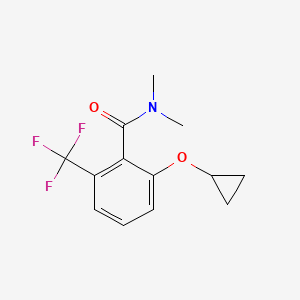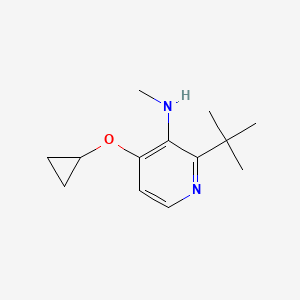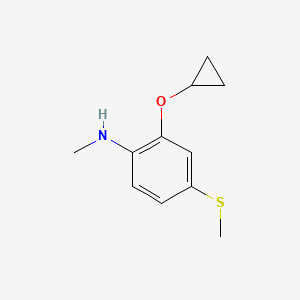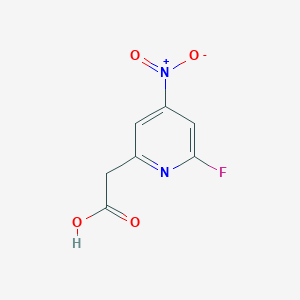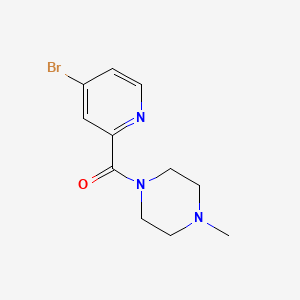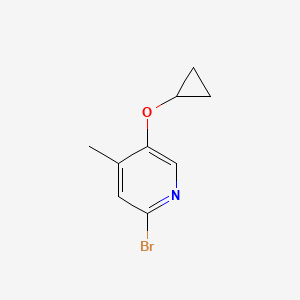
2-Bromo-5-cyclopropoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopropoxy-4-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fifth position, and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-4-methylpyridine typically involves the bromination of 5-cyclopropoxy-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in the presence of solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds or other complex structures are formed through coupling reactions.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound are produced.
Scientific Research Applications
2-Bromo-5-cyclopropoxy-4-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties.
Biological Studies: Researchers use it to study the interactions of bromopyridines with biological systems, including their potential as inhibitors or activators of certain biological pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Bromo-2-cyclopropoxy-4-methylpyridine: Similar structure but with the bromine atom at a different position.
2-Bromo-5-methylpyridine: Lacks the cyclopropoxy group, affecting its reactivity and applications.
Uniqueness
2-Bromo-5-cyclopropoxy-4-methylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and methyl group on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-4-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
FLOPATGPWADBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


